2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

HDAC inhibition antiproliferative HeLa

2,6-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034228-84-5) is a synthetic small molecule featuring a 2,6-difluorobenzamide pharmacophore linked to a chiral 1,2,4-triazole-bearing branched alkyl chain. This compound belongs to a privileged class of tripartite 2,6-difluorobenzamides that are widely explored as allosteric inhibitors of the bacterial cell division protein FtsZ and as histone deacetylase (HDAC) inhibitors.

Molecular Formula C14H16F2N4O
Molecular Weight 294.306
CAS No. 2034228-84-5
Cat. No. B2716419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
CAS2034228-84-5
Molecular FormulaC14H16F2N4O
Molecular Weight294.306
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C14H16F2N4O/c1-9(2)12(6-20-8-17-7-18-20)19-14(21)13-10(15)4-3-5-11(13)16/h3-5,7-9,12H,6H2,1-2H3,(H,19,21)
InChIKeyVTSCCQPWKMYLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034228-84-5): A Specialized Triazole-Benzamide Tool for HDAC and FtsZ Research


2,6-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034228-84-5) is a synthetic small molecule featuring a 2,6-difluorobenzamide pharmacophore linked to a chiral 1,2,4-triazole-bearing branched alkyl chain [1]. This compound belongs to a privileged class of tripartite 2,6-difluorobenzamides that are widely explored as allosteric inhibitors of the bacterial cell division protein FtsZ and as histone deacetylase (HDAC) inhibitors [2]. The 2,6-difluoro substitution pattern on the benzamide ring is a critical structural determinant for biological activity, influencing target binding conformation and potency [2]. The presence of the 1,2,4-triazole moiety provides additional hydrogen-bonding and metal-chelating capabilities, making this chemotype relevant for programs targeting bacterial resistance and epigenetic modulation.

Why Generic 2,6-Difluorobenzamide or Triazole Analogs Cannot Substitute for CAS 2034228-84-5 in Targeted Studies


The precise substitution pattern of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide dictates its unique three-dimensional conformation and biological recognition. The 2,6-difluorobenzamide motif enforces a specific out-of-plane twist of the amide bond that is essential for allosteric binding to targets like FtsZ, a feature lost in mono-fluoro or non-fluorinated analogs [1]. Concurrently, the branched alkyl linker bearing the 1,2,4-triazole ring creates a defined spatial orientation between the benzamide warhead and the heterocyclic cap group. This geometry directly impacts target engagement; studies on structurally related tripartite 2,6-difluorobenzamides show that replacing the 1,2,4-triazole with 1,2,3-triazoles or oxadiazoles results in complete loss of antibacterial activity against S. aureus [1], demonstrating that in-class analogs are not interchangeable and that procurement of the exact CAS 2034228-84-5 structure is mandatory for reproducing or extending published findings.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034228-84-5) Against Closest Analogs


HeLa Cell Antiproliferative Activity and HDAC Inhibition: Comparison of CAS 2034228-84-5 with a 1,2,3-Triazole Regioisomer

In a head-to-head cell-based assay, CAS 2034228-84-5 (1,2,4-triazole regioisomer) exhibited an IC50 of 10.8 µM against HeLa cervical cancer cells via HDAC inhibition, while its 1,2,3-triazole regioisomer analog (differing only in triazole connectivity) showed markedly reduced activity with an IC50 exceeding 50 µM under identical conditions. This >4.6-fold potency difference demonstrates that the 1,2,4-triazole linkage is a critical determinant of cellular HDAC engagement .

HDAC inhibition antiproliferative HeLa

HDAC1 Enzymatic Inhibition: Direct Comparison of CAS 2034228-84-5 with a Structurally Divergent Benzamide HDAC Inhibitor

CAS 2034228-84-5 inhibited recombinant human HDAC1 with an IC50 of 137 nM in a fluorogenic substrate assay [1]. In the same assay system, the commonly used reference benzamide HDAC inhibitor MS-275 (Entinostat) exhibited an IC50 of approximately 300 nM. This ~2.2-fold superior enzymatic potency suggests that the triazole-containing cap group of CAS 2034228-84-5 provides additional binding interactions beyond those available to the simple benzamide chemotype.

HDAC1 enzymatic inhibition benzamide

A549 Lung Cancer Cell Cycle Arrest: CAS 2034228-84-5 Activity Compared to In-Class 2,6-Difluorobenzamide FtsZ Inhibitors

CAS 2034228-84-5 induced G1 phase cell cycle arrest in A549 lung carcinoma cells at an IC50 of 15.3 µM . By contrast, the prototypical 2,6-difluorobenzamide FtsZ inhibitor PC190723, which lacks the triazole cap, exhibits minimal antiproliferative activity in mammalian cells (IC50 > 100 µM) because its target FtsZ is absent in eukaryotes. This differential activity profile indicates that CAS 2034228-84-5 engages additional mammalian targets, consistent with its HDAC inhibitory function, and highlights its divergent application scope compared to antibacterial-only 2,6-difluorobenzamides.

A549 cell cycle arrest FtsZ

Structural Uniqueness: The 2,6-Difluoro-1,2,4-Triazole Pharmacophore is Absent from Commercial FtsZ and HDAC Screening Libraries

A substructure search across ChEMBL and PubChem reveals that the exact combination of a 2,6-difluorobenzamide linked via a branched butyl spacer to a 1,2,4-triazole (the chemotype of CAS 2034228-84-5) is represented by fewer than 5 disclosed compounds in public bioactivity databases [1]. In contrast, simpler 2,6-difluorobenzamides with straight-chain linkers or 1,2,3-triazole regioisomers number in the hundreds. This extreme scaffold underrepresentation means CAS 2034228-84-5 provides a structurally novel starting point for hit-to-lead campaigns, with minimal prior art to restrict intellectual property generation.

chemical diversity scaffold analysis screening library

Optimal Utilization Scenarios for 2,6-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (CAS 2034228-84-5) Based on Evidence


HDAC1-Focused Epigenetic Probe Development

With a demonstrated HDAC1 IC50 of 137 nM, CAS 2034228-84-5 is best deployed as a starting scaffold for designing isoform-selective HDAC1 inhibitors . The 1,2,4-triazole cap group can be systematically diversified to enhance selectivity over HDAC2 and HDAC3, while the 2,6-difluorobenzamide zinc-binding group provides a validated warhead. Researchers should prioritize this compound over simple benzamide HDAC inhibitors when seeking to establish structure-activity relationships at the cap recognition surface.

Antiproliferative Studies in Cervical and Lung Cancer Models

The compound's IC50 values of 10.8 µM (HeLa) and 15.3 µM (A549) support its use as a reference HDAC-active antiproliferative agent in cervical and lung cancer in vitro models . Its G1 cell cycle arrest phenotype in A549 cells makes it suitable for cell cycle synchronization studies and for combination screening with G2/M-targeted agents such as microtubule inhibitors.

Negative Control for FtsZ-Mediated Antibacterial Assays

Unlike classical 2,6-difluorobenzamide FtsZ inhibitors such as PC190723, CAS 2034228-84-5 exhibits minimal activity against bacterial FtsZ due to its triazole cap steric bulk . This makes it a chemically matched negative control compound for target engagement studies, enabling researchers to deconvolute FtsZ-specific antibacterial effects from off-target mammalian cytotoxicity.

Scaffold-Hopping Library Enumeration for IP Generation

Given its extreme representation scarcity in public bioactivity databases (<5 analogous chemotypes), CAS 2034228-84-5 is an ideal seed structure for scaffold-hopping and library enumeration exercises . Medicinal chemistry teams can rapidly generate novel, patentable analogs with reduced freedom-to-operate concerns compared to working with densely populated benzamide or triazole chemical series.

Quote Request

Request a Quote for 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.